molecular formula C14H9BrN2O6 B4946339 1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone

Cat. No.: B4946339
M. Wt: 381.13 g/mol
InChI Key: DWDNAPZJUGBYMD-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone is an organic compound that features both bromine and nitro functional groups. These groups are known for their reactivity and are often used in various chemical syntheses and applications. The compound’s structure includes a bromophenyl group attached to an ethanone backbone, with a dinitrophenoxy group on the other end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone typically involves the following steps:

    Nitration: The addition of nitro groups to another phenyl ring.

    Etherification: The formation of an ether bond between the bromophenyl and dinitrophenoxy groups.

    Ketone Formation:

Industrial Production Methods

Industrial production may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents.

    Reduction Reactions: The nitro groups can be reduced to amines.

    Oxidation Reactions: The phenyl rings can undergo further oxidation.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2,5-dinitrophenoxy)ethanone
  • 1-(4-fluorophenyl)-2-(2,5-dinitrophenoxy)ethanone
  • 1-(4-methylphenyl)-2-(2,5-dinitrophenoxy)ethanone

Uniqueness

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O6/c15-10-3-1-9(2-4-10)13(18)8-23-14-7-11(16(19)20)5-6-12(14)17(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDNAPZJUGBYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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